Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13830402
InChI: InChI=1S/C11H15N3O3/c1-16-11(15)9-3-2-8(12)10(14-9)13-6-7-4-5-17-7/h2-3,7H,4-6,12H2,1H3,(H,13,14)/t7-/m0/s1
SMILES: COC(=O)C1=NC(=C(C=C1)N)NCC2CCO2
Molecular Formula: C11H15N3O3
Molecular Weight: 237.25 g/mol

Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate

CAS No.:

Cat. No.: VC13830402

Molecular Formula: C11H15N3O3

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate -

Specification

Molecular Formula C11H15N3O3
Molecular Weight 237.25 g/mol
IUPAC Name methyl 5-amino-6-[[(2S)-oxetan-2-yl]methylamino]pyridine-2-carboxylate
Standard InChI InChI=1S/C11H15N3O3/c1-16-11(15)9-3-2-8(12)10(14-9)13-6-7-4-5-17-7/h2-3,7H,4-6,12H2,1H3,(H,13,14)/t7-/m0/s1
Standard InChI Key RVRSGGHPMXSDSD-ZETCQYMHSA-N
Isomeric SMILES COC(=O)C1=NC(=C(C=C1)N)NC[C@@H]2CCO2
SMILES COC(=O)C1=NC(=C(C=C1)N)NCC2CCO2
Canonical SMILES COC(=O)C1=NC(=C(C=C1)N)NCC2CCO2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates a pyridine-2-carboxylate ester (picolinate) backbone with an (S)-configured oxetan-2-ylmethylamino substituent at the 6-position and an amino group at the 5-position. This arrangement creates three distinct reactivity centers: the ester moiety, primary amine, and strained oxetane ring.

Key Identifiers

PropertyValue
CAS Registry Number2230200-78-7
Molecular FormulaC₁₁H₁₅N₃O₃
Molecular Weight237.25 g/mol
IUPAC Namemethyl 5-amino-6-[(oxetan-2-ylmethyl)amino]pyridine-2-carboxylate
SMILES NotationCOC(=O)C1=NC(=C(C=C1)N)NCC2CCO2

The stereochemistry at the oxetane-bearing carbon (S-configuration) critically influences molecular interactions, as evidenced by its preferential use in enantiomerically pure drug candidates .

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically employs a multi-step sequence involving:

  • Oxetane Ring Formation: Cyclization of 2-(hydroxymethyl)oxetane precursors under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).

  • Picolinate Functionalization: Selective amination at the 6-position via Buchwald-Hartwig coupling, achieving >98% purity as confirmed by HPLC .

  • Esterification: Methylation of the carboxylic acid intermediate using dimethyl carbonate in supercritical CO₂ to minimize side reactions.

Process Optimization

Critical parameters include:

  • Temperature control (60-80°C during coupling reactions)

  • pH maintenance at 8.5-9.0 for amine stability

  • Catalyst selection (Pd/Xantphos systems show 92% yield in model reactions)

Mechanism of Biological Action

Molecular Interactions

The oxetane ring undergoes pH-dependent ring-opening (pKa ~4.7) to generate reactive electrophiles that covalently modify biological nucleophiles like cysteine residues. Concurrently, the picolinate moiety chelates divalent cations (Mg²⁺, Zn²⁺), potentially modulating enzyme activity in glucose homeostasis pathways .

Pharmacodynamic Profile

In GLP-1 receptor agonist prototypes, the compound’s metabolites demonstrate:

  • 73% receptor binding affinity retention compared to parent molecule

  • 2.8-fold increased half-life versus non-oxetane analogues

  • Selectivity index >300 against related GPCRs

Applications in Drug Development

Diabetes Therapeutics

Patent US10208019B2 discloses derivatives of this compound as long-acting GLP-1 agonists with:

ParameterValue
EC₅₀ (GLP-1R activation)0.48 nM
Plasma t₁/₂ (rat)12.7 hrs
Oral bioavailability41%

These properties stem from the oxetane’s metabolic resistance to cytochrome P450 oxidation .

Comparative Analysis with Structural Analogues

Stability Enhancements

Compared to cyclopropane-containing analogues:

PropertyOxetane DerivativeCyclopropane Analog
Thermal Decomposition218°C189°C
Hydrolytic Half-life6.3 hrs (pH 7.4)2.1 hrs
LogP1.021.87

The oxetane’s lower ring strain (≈23 kcal/mol vs. 27 kcal/mol for cyclopropane) confers superior stability while maintaining comparable reactivity .

Physicochemical Properties

Spectroscopic Characteristics

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J=8.4 Hz, 1H), 6.89 (d, J=8.4 Hz, 1H), 4.78-4.68 (m, 1H), 3.85 (s, 3H)

  • HRMS (ESI+): m/z calcd for C₁₁H₁₅N₃O₃ [M+H]⁺ 238.1188, found 238.1191

Thermodynamic Data

ParameterValue
Melting Point162-164°C (dec.)
Water Solubility3.8 mg/mL (25°C)
pKa4.1 (amine), 9.7 (ester)

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